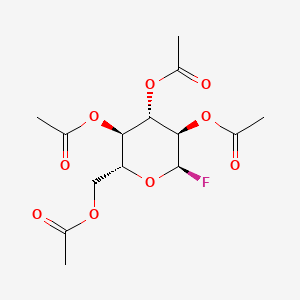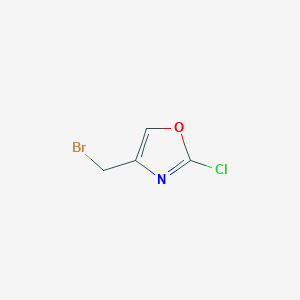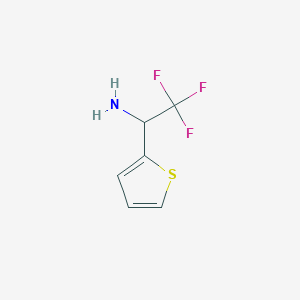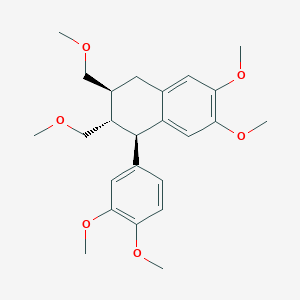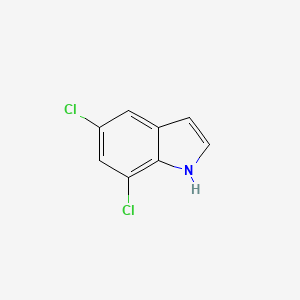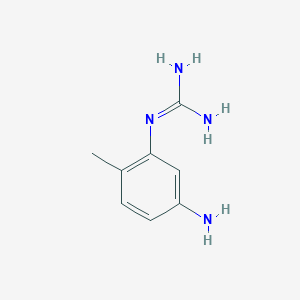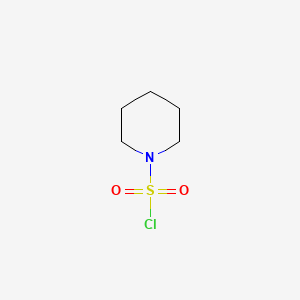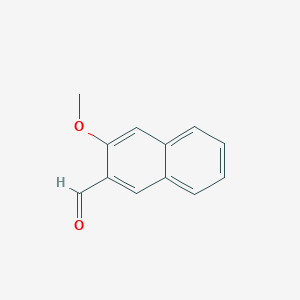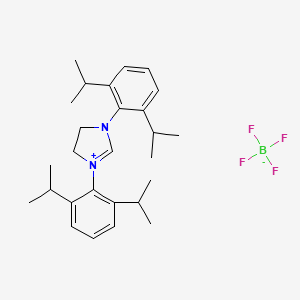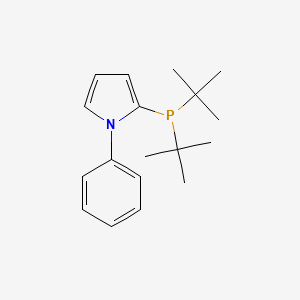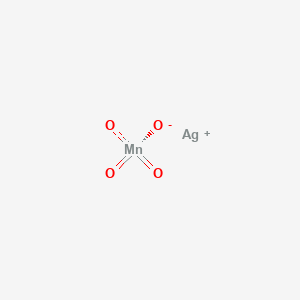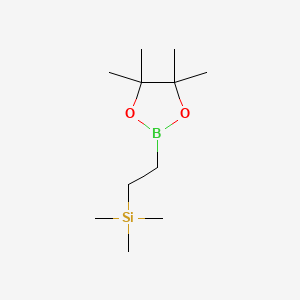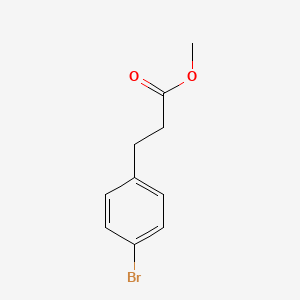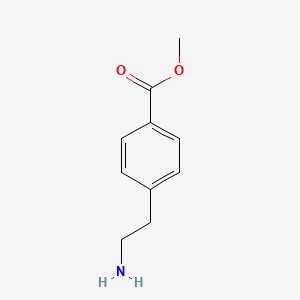
Methyl 4-(2-aminoethyl)benzoate
概要
説明
“Methyl 4-(2-aminoethyl)benzoate” is a chemical compound with the molecular formula C10H13NO2 .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 primary amine (aliphatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-(2-aminoethyl)benzoate” are not detailed in the search results, it’s worth noting that esters, in general, can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
“Methyl 4-(2-aminoethyl)benzoate” has an average mass of 179.216 Da and a mono-isotopic mass of 179.094635 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned for this compound in the search results.科学的研究の応用
Application in Local Anesthetics
- Summary of the Application: Methyl 4-(2-aminoethyl)benzoate is used in the design and synthesis of benzoate compounds for use as local anesthetics . Local anesthetics act on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .
- Methods of Application or Experimental Procedures: The compound was synthesized through a process involving alkylation, esterification, and another round of alkylation . The newly designed target compounds were then evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .
- Results or Outcomes: The results of biological activity experiments showed that the target compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
Application in Antidiabetic Drugs
- Summary of the Application: Methyl 4-(2-aminoethyl)benzoate is used as an important intermediate in the preparation of antidiabetic drugs such as Meglintide and S15261 .
- Methods of Application or Experimental Procedures: The compound is synthesized through a series of chemical reactions, including alkylation and esterification .
- Results or Outcomes: The synthesis of these antidiabetic drugs using Methyl 4-(2-aminoethyl)benzoate as an intermediate has been successful .
Application in Antiarteriosclerotic Drugs
- Summary of the Application: Methyl 4-(2-aminoethyl)benzoate is used as an important intermediate in the preparation of the antiarteriosclerotic drug BM-15766 .
- Methods of Application or Experimental Procedures: The compound is synthesized through a series of chemical reactions, including alkylation and esterification .
- Results or Outcomes: The synthesis of this antiarteriosclerotic drug using Methyl 4-(2-aminoethyl)benzoate as an intermediate has been successful .
Application in Hepatitis C Virus (HCV) Inhibitors
- Summary of the Application: Methyl 4-(2-aminoethyl)benzoate plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of the HCV inhibitor through a series of chemical reactions .
- Results or Outcomes: The synthesis of this HCV inhibitor using Methyl 4-(2-aminoethyl)benzoate has been successful .
Application in Leukotriene D4 Antagonists
- Summary of the Application: Methyl 4-(2-aminoethyl)benzoate is used as an important intermediate in the preparation of leukotriene D4 antagonists such as LM-1376 .
- Methods of Application or Experimental Procedures: The compound is synthesized through a series of chemical reactions, including alkylation and esterification .
- Results or Outcomes: The synthesis of these leukotriene D4 antagonists using Methyl 4-(2-aminoethyl)benzoate as an intermediate has been successful .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(2-aminoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXOGQDEAGJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457965 | |
| Record name | Methyl 4-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-aminoethyl)benzoate | |
CAS RN |
77265-67-9 | |
| Record name | Benzoic acid, 4-(2-aminoethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77265-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

